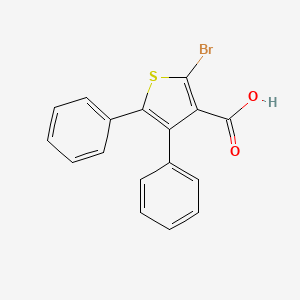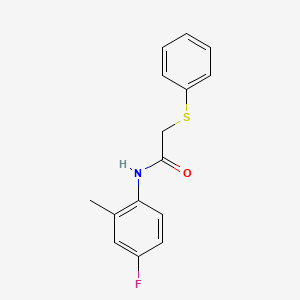
1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol, also known as carvedilol, is a beta-blocker medication used to treat various cardiovascular conditions such as hypertension, heart failure, and angina. It was first synthesized in 1987 and was approved by the FDA in 1995.
作用机制
Carvedilol is a non-selective beta-blocker that works by blocking the beta-adrenergic receptors in the heart and blood vessels. This reduces the heart rate, decreases the force of contractions, and dilates the blood vessels, leading to a reduction in blood pressure. It also has antioxidant properties and can scavenge free radicals, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects
Carvedilol has several biochemical and physiological effects. It can reduce sympathetic nervous system activity, decrease plasma renin activity, and inhibit the activity of the angiotensin-converting enzyme. It can also decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. These effects may contribute to its therapeutic potential in cardiovascular diseases.
实验室实验的优点和局限性
Carvedilol has several advantages for lab experiments. It is readily available, has a well-established synthesis method, and has been extensively studied for its pharmacological effects. However, it also has some limitations. Its non-selective beta-blocking activity may interfere with other physiological processes, and its antioxidant properties may make it difficult to isolate specific effects in experiments.
未来方向
There are several future directions for the study of 1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol. One area of research is the potential use of 1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol in treating other conditions such as glaucoma, liver fibrosis, and cancer. Another area of research is the development of more selective beta-blockers that target specific beta-adrenergic receptors. Finally, there is a need for further research into the mechanisms underlying the cardioprotective effects of 1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol.
Conclusion
In conclusion, 1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol is a beta-blocker medication used to treat various cardiovascular conditions. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Carvedilol has shown great potential as a therapeutic agent, and further research is needed to fully understand its pharmacological effects.
合成方法
The synthesis of 1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol involves several steps, starting with the reaction of 4-bromophenol with sodium hydride to form 4-bromophenoxide. This is then reacted with 2-propyl-1H-benzimidazole to form the intermediate product, 1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol. Finally, this intermediate is reacted with isopropylamine to form 1-(4-bromophenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)-2-propanol.
科学研究应用
Carvedilol has been extensively studied for its therapeutic potential in cardiovascular diseases. Research has shown that it can improve left ventricular function, reduce mortality in patients with heart failure, and reduce the risk of myocardial infarction in patients with hypertension. It has also been studied for its potential use in treating other conditions such as glaucoma, liver fibrosis, and cancer.
属性
IUPAC Name |
1-(4-bromophenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-2-5-19-21-17-6-3-4-7-18(17)22(19)12-15(23)13-24-16-10-8-14(20)9-11-16/h3-4,6-11,15,23H,2,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVWCLUOCFRAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B5154731.png)
![(1-{[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5154757.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154768.png)
![N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5154770.png)
![2-({1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5154781.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154783.png)

![3-bromo-5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5154799.png)

![(4aS*,8aR*)-2-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]decahydroisoquinoline](/img/structure/B5154816.png)
![1-(2-ethyl-5-pyrimidinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}methanamine](/img/structure/B5154823.png)

![3-(2-propyn-1-yl)-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5154833.png)
